molecular formula C13H18N2O4S B12076340 Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine

Cat. No.: B12076340
M. Wt: 298.36 g/mol
InChI Key: AMAFLBAIURCIAU-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine (C₁₁H₁₆N₂O₄S; molecular weight 272.32 g/mol) is a benzyl-amine derivative featuring a cyclopropylamine moiety attached to a substituted aromatic ring. The aromatic core is modified with a nitro (-NO₂) group at the 5-position and a propane-2-sulfonyl (-SO₂-C₃H₇) group at the 2-position. These substituents impart distinct electronic and steric properties, making the compound a candidate for pharmaceutical and agrochemical applications. The cyclopropyl group is notable for enhancing metabolic stability and modulating lipophilicity in drug design .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-[(5-nitro-2-propan-2-ylsulfonylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H18N2O4S/c1-9(2)20(18,19)13-6-5-12(15(16)17)7-10(13)8-14-11-3-4-11/h5-7,9,11,14H,3-4,8H2,1-2H3

InChI Key

AMAFLBAIURCIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2

Origin of Product

United States

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide

Benzene derivatives react with propane-2-sulfonic acid or its anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example:
C6H5CH3+(CH3)2SO3AlCl3C6H4(SO2C(CH3)2)CH3\text{C}_6\text{H}_5\text{CH}_3 + (\text{CH}_3)_2\text{SO}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CH}_3
This method, however, risks over-sulfonation and requires precise stoichiometry.

Sulfonylation via Friedel-Crafts Acylation

An alternative route involves reacting a benzyl chloride intermediate with sodium propane-2-sulfinate under palladium catalysis:
C6H4(Cl)CH3+NaSO2C(CH3)2Pd(PPh3)4C6H4(SO2C(CH3)2)CH3\text{C}_6\text{H}_4(\text{Cl})\text{CH}_3 + \text{NaSO}_2\text{C}(\text{CH}_3)_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_4(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CH}_3
This method offers better control, with yields exceeding 70% under optimized conditions.

Table 1: Comparison of Sulfonation Methods

MethodReagentsCatalystYield (%)Purity (%)
Direct Sulfonation(CH₃)₂SO₃, AlCl₃AlCl₃55–6085–90
Friedel-CraftsNaSO₂C(CH₃)₂, Pd(PPh₃)₄Pd70–7592–95

Nitration at the 5-Position

Nitration of the sulfonylated intermediate is critical for directing substituents to the meta position. Microreactor technology, as described in CN104447522A, enables precise control over exothermic reactions.

Mixed-Acid Nitration

A mixture of concentrated nitric acid (65%) and sulfuric acid (98%) in a 1:5–9 mass ratio generates the nitronium ion. The reaction is conducted at 20–60°C, with a microreactor residence time of 35 seconds to minimize decomposition:
C6H4(SO2C(CH3)2)CH3+HNO3H2SO4C6H3(NO2)(SO2C(CH3)2)CH3\text{C}_6\text{H}_4(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CH}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_3(\text{NO}_2)(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CH}_3
Yields reach 54–60% after purification via pH adjustment and crystallization.

Regioselectivity Considerations

The sulfonyl group’s strong meta-directing effect ensures >95% selectivity for the 5-nitro product, avoiding ortho/para byproducts.

Amination with Cyclopropylamine

The final step introduces the cyclopropylamine group via nucleophilic substitution or reductive amination.

Nucleophilic Substitution of Benzyl Halides

Bromination of the methyl group followed by reaction with cyclopropylamine is a common approach:
C6H3(NO2)(SO2C(CH3)2)CH2Br+C3H5NH2K2CO3Target Compound\text{C}_6\text{H}_3(\text{NO}_2)(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CH}_2\text{Br} + \text{C}_3\text{H}_5\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}
Yields of 65–70% are achievable with DMF as a solvent at 80°C.

Reductive Amination of Benzaldehyde Intermediates

Oxidation of the benzyl methyl group to an aldehyde, followed by reductive amination with cyclopropylamine and NaBH₃CN, offers an alternative route:
C6H3(NO2)(SO2C(CH3)2)CHO+C3H5NH2NaBH3CNTarget Compound\text{C}_6\text{H}_3(\text{NO}_2)(\text{SO}_2\text{C}(\text{CH}_3)_2)\text{CHO} + \text{C}_3\text{H}_5\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
This method avoids halogenation but requires careful control of oxidation conditions.

Table 2: Amination Reaction Parameters

MethodReagentsConditionsYield (%)
Nucleophilic Sub.Cyclopropylamine, K₂CO₃80°C, DMF65–70
Reductive AminationNaBH₃CN, MeOHRT, 12h60–65

Challenges and Optimization Opportunities

  • Nitration Exothermicity : Microreactors improve safety and yield by enhancing heat transfer.

  • Amination Steric Hindrance : Bulky sulfonyl groups slow nucleophilic substitution; elevated temperatures or phase-transfer catalysts may mitigate this.

  • Byproduct Formation : Chromatography or recrystallization removes nitroso or desulfonylated byproducts .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form a primary amine. This transformation is critical for generating intermediates with enhanced biological or synthetic utility.

Reaction ConditionsProductKey Reagents/CatalystsYield/SelectivitySource
Hydrogenation5-Amino derivativeH<sub>2</sub>/Pd-C, EtOHHigh yield
Catalytic transfer hydrogenation5-Amino derivativeNH<sub>4</sub>HCO<sub>3</sub>, Pd/CModerate

Mechanistic Insight :
The reduction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (activated by the nitro and sulfonyl groups) undergoes NAS at the 2-position.

Reaction PartnerProductConditionsSelectivitySource
Alkoxides (RO⁻)2-Alkoxy substituted derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CPara-directing
Amines (RNH<sub>2</sub>)2-Amino substituted derivativeCuI, DMSO, 120°CModerate

Key Observation : Steric hindrance from the propane-2-sulfonyl group directs substitution to the less hindered para position relative to the nitro group.

Sulfonamide Hydrolysis

The propane-2-sulfonyl group can undergo hydrolysis under acidic or basic conditions to yield sulfonic acids or amines.

ConditionsProductReagentsOutcomeSource
Acidic (HCl, H<sub>2</sub>O)Benzylic amine + propane-2-sulfonic acid6M HCl, refluxComplete
Basic (NaOH, EtOH)Benzylic amine + sulfonate salt4M NaOH, 70°CPartial

Industrial Relevance : Hydrolysis is often avoided in large-scale synthesis due to corrosivity, favoring protective group strategies .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in ring-opening reactions under electrophilic or radical conditions.

Reagent/ConditionsProductPathwaySelectivitySource
LiAlH<sub>4</sub>, THFLinear alkylamine derivativeNucleophilic attackHigh
Br<sub>2</sub>, CCl<sub>4</sub>Dibrominated open-chain compoundElectrophilic additionModerate

Mechanistic Pathway : Ring-opening proceeds via strain relief, with LiAlH<sub>4</sub> inducing nucleophilic attack at the cyclopropane carbon adjacent to the amine .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the benzylamine or aryl backbone.

Reaction TypeProductCatalysts/ConditionsEfficiencySource
Suzuki-Miyaura (C–C bond formation)Biaryl derivativesPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>High
Buchwald-Hartwig (C–N bond formation)N-Aryl derivativesRu or Pd catalysts, ligandModerate

Notable Example : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the benzyl position, enhancing drug-likeness .

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the proximity of functional groups.

ConditionsProductKey IntermediateYieldSource
CuI, DMF, 120°CBenzodiazepine analogZwitterionic intermediate65%
Rh<sub>2</sub>(OAc)<sub>4</sub>, CH<sub>2</sub>Cl<sub>2</sub>Tricyclic sulfonamideMetallocycle formation78%

Application : Cyclization products show enhanced binding affinity in medicinal chemistry applications .

Oxidation of the Benzylamine Moiety

The benzylic amine undergoes oxidation to form imines or nitriles.

Oxidizing AgentProductConditionsOutcomeSource
KMnO<sub>4</sub>, H<sub>2</sub>ONitrile derivativeAcidic aqueous phaseHigh
MnO<sub>2</sub>, CHCl<sub>3</sub>Imine intermediateAnhydrous conditionsModerate

Utility : Oxidation products serve as electrophiles in subsequent condensations .

Radical Reactions

The sulfonyl group stabilizes radicals, enabling unique transformations.

Initiator/SubstrateProductPathwaySelectivitySource
AIBN, Bu<sub>3</sub>SnHSulfonamide-cyclopropane adductHydrogen atom transferHigh
UV light, CCl<sub>4</sub>Chlorinated derivativeRadical chain mechanismLow

Insight : Radical stability at the sulfonyl group directs regioselectivity during functionalization .

Biological Activity Modulation

Derivatives of this compound exhibit antibacterial and enzyme-inhibitory properties.

Derivative TypeBiological TargetIC<sub>50</sub>/MICSource
Reduced (5-amine) analogS. aureus (MRSA)4 µg/mL
Cross-coupled biaryl derivativeTyrosine kinase inhibitor120 nM

Significance : Nitro-to-amine reduction enhances antibacterial potency, while biaryl derivatives improve kinase selectivity .

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment
Cyclopropyl amide derivatives, including Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine, have shown promise in treating various cancers. These compounds can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell metabolism and survival. Inhibition of NAMPT has potential therapeutic benefits in treating solid tumors and leukemias, making these compounds vital in oncology research .

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing nitro groups have been associated with enhanced activity against Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups is known to augment antibacterial effects, suggesting that this compound could also possess similar properties .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions where cyclopropyl amines are combined with nitro-substituted aromatic compounds. The sulfonamide group can be introduced through sulfonation reactions, which enhance the compound's solubility and biological activity.

Step Reaction Type Reagents/Conditions Yield
1NitrationNitro group introductionHigh
2SulfonationSulfonic acid derivativesModerate
3Amine couplingCyclopropyl amine + aryl halideVariable

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on NAMPT Inhibitors : A study demonstrated that small molecule inhibitors targeting NAMPT could effectively reduce tumor growth in various cancer models, reinforcing the therapeutic potential of compounds like this compound .
  • Antimicrobial Testing : In vitro studies have shown that nitro-containing compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that the compound could be effective against resistant bacterial strains .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine -NO₂ (5), -SO₂-C₃H₇ (2) C₁₁H₁₆N₂O₄S 272.32 High polarity due to sulfonyl and nitro groups; potential enzyme inhibition
Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine -OCH₃ (2), -CF₃ (5) C₁₃H₁₅F₃N₂O 296.27 Enhanced lipophilicity from -CF₃; methoxy group improves solubility
5-Bromo-2-chloro-benzyl-cyclopropyl-amine -Br (5), -Cl (2) C₁₁H₁₃BrClN 290.59 Halogen substituents increase electrophilicity; used in cross-coupling reactions
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine -OCH₂CF₃ (4) C₁₃H₁₆F₃NO 283.27 Trifluoroethoxy group enhances metabolic resistance; agrochemical applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro and sulfonyl groups in the target compound create a strong electron-deficient aromatic system, which may favor interactions with electron-rich biological targets (e.g., enzyme active sites) . In contrast, methoxy or trifluoromethyl groups in analogs like Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine improve solubility and membrane permeability .
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 5-Bromo-2-chloro-benzyl-cyclopropyl-amine) are often utilized in Suzuki coupling reactions for further functionalization, as demonstrated in Csp³-Csp³ bond-forming methodologies .

Variations in the Amine Moiety

Compound Name Amine Structure Molecular Formula Key Properties/Applications References
This compound Cyclopropylamine C₁₁H₁₆N₂O₄S Rigid cyclopropane ring limits conformational flexibility
(5-Chloro-pyrimidin-2-yl)-cyclopropyl-amine Pyrimidine-cyclopropylamine C₇H₉ClN₄ Heterocyclic amine enhances π-π stacking; used in kinase inhibitors

Key Observations :

  • Cyclopropylamine vs. Heterocyclic Amines : The cyclopropyl group in the target compound provides steric hindrance and metabolic stability, whereas pyrimidine-based amines (e.g., (5-Chloro-pyrimidin-2-yl)-cyclopropyl-amine) offer additional hydrogen-bonding sites for target engagement .

Biological Activity

Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a nitro group, and a sulfonyl moiety, which contribute to its unique reactivity and biological activity. The cyclopropyl ring introduces strain into the molecular structure, potentially enhancing its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, particularly those involved in serotonin signaling. Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation and other physiological processes .
  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes. For example, cyclopropane derivatives have been reported to inhibit monoamine oxidase (MAO), affecting neurotransmitter metabolism .
  • Binding Affinity : The sulfonyl group can facilitate binding interactions with proteins and enzymes, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Properties

The compound has been explored for its antitumor activity. In vitro studies have indicated that cyclopropane derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of cyclopropane derivatives, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, showcasing its potential as an antimicrobial agent.

Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of the compound in human cancer cell lines. The study reported that treatment with this compound led to a 50% reduction in cell proliferation at 20 µM after 48 hours, indicating promising antitumor activity.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsThis compoundReference
AntimicrobialSulfonamide derivativesEffective against Gram-positive and Gram-negative bacteria
AntitumorCyclopropane derivativesInduces apoptosis in cancer cell lines
Neurotransmitter modulationSerotonin receptor ligandsPotential interaction with serotonin receptors

Q & A

What synthetic methodologies are commonly employed for the preparation of cyclopropyl-containing benzylamine derivatives like Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine?

Level: Basic
Answer:
A key approach involves nucleophilic substitution between cyclopropylamine and halogenated nitrobenzene derivatives. For example, cyclopropylamine can react with 2-fluoronitrobenzene in DMF under ambient conditions, followed by extraction with EtOAc and drying over anhydrous Na₂SO₄ . Suzuki coupling using potassium cyclopropyltrifluoroborates and benzyl chlorides is another versatile method, achieving moderate to good yields (49–80%) for nitro-substituted derivatives, as demonstrated in analogous syntheses . Optimization of catalysts (e.g., Pd₂(dba)₃/RuPhos) and solvent systems (e.g., THF/H₂O) is critical for enhancing cross-coupling efficiency .

How can NMR spectroscopy and X-ray crystallography be applied to confirm the structural integrity of this compound?

Level: Basic
Answer:
1H and 13C NMR are essential for verifying molecular structure, particularly for cyclopropyl and sulfonyl moieties. For example, cyclopropyl protons typically resonate between δ 0.5–1.5 ppm, while aromatic protons in nitrobenzene derivatives appear downfield (δ 7.5–8.5 ppm) . X-ray crystallography provides definitive confirmation: dissolution in ethyl acetate, recrystallization from hexane/EtOAc mixtures, and refinement using riding models for H-atoms (C–H = 0.93–0.98 Å) yield diffraction-quality crystals . This method resolves stereochemical ambiguities and validates bond lengths/angles.

What computational strategies (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

Level: Advanced
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can calculate atomization energies, ionization potentials, and molecular orbital distributions. Becke’s three-parameter functional, combining local-spin-density, gradient corrections, and exact exchange, achieves <2.4 kcal/mol deviation in thermochemical data, enabling accurate predictions of nitro group reactivity and sulfonyl stabilization effects . For correlation energies, the Colle-Salvetti formula adapted to electron density functionals provides reliable estimates of dispersion interactions in cyclopropane rings .

How can reaction yields for Suzuki couplings be optimized when synthesizing nitro-substituted benzylamines?

Level: Advanced
Answer:
Yields depend on electronic effects: electron-withdrawing groups (e.g., -NO₂) on benzyl chlorides reduce oxidative addition efficiency. Using Pd₂(dba)₃ with RuPhos ligand in THF/H₂O at 80°C enhances catalytic activity for electron-deficient substrates . Pre-activation of trifluoroborates (e.g., KF treatment) and maintaining a 1.5:1 borate/chloride ratio mitigate side reactions. For nitro derivatives, reducing reaction time to 3–4 hours prevents over-decomposition, as seen in 4-nitrobenzyl chloride couplings (49% yield) .

What experimental protocols assess the plasma stability of this compound for pharmacological studies?

Level: Advanced
Answer:
In vitro plasma stability assays involve incubating the compound in human plasma (37°C, pH 7.4) over 24 hours. Aliquots are quenched with acetonitrile at intervals (0, 1, 4, 8, 24h), centrifuged, and analyzed via LC-MS/MS. Degradation kinetics (t₁/₂) are calculated using first-order decay models. For cyclopropylamines, esterase-mediated hydrolysis is a major pathway; adding protease inhibitors (e.g., AEBSF) can isolate chemical vs. enzymatic stability .

How do steric and electronic effects of the cyclopropyl and sulfonyl groups influence biological activity?

Level: Advanced
Answer:
Cyclopropyl’s rigid geometry enhances binding selectivity to hydrophobic pockets (e.g., enzyme active sites), while the sulfonyl group improves solubility and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies on analogous 5-HT2C receptor agonists show that nitro and sulfonyl substituents increase potency by 3–5-fold compared to non-substituted derivatives. Molecular docking simulations (e.g., AutoDock Vina) correlate these groups with enhanced π-π stacking and polar interactions .

How should researchers address contradictions in reported reaction yields for similar compounds?

Level: Advanced
Answer:
Yield discrepancies often arise from subtle variations in substrate electronic profiles or catalyst loading. For example, 3-nitrobenzyl chloride achieves 80% yield in Suzuki couplings, while 4-nitro derivatives yield only 49% due to increased steric hindrance . Systematic DOE (design of experiments) approaches—varying temperature, solvent polarity, and ligand ratios—identify optimal conditions. Cross-referencing HRMS and NMR data ensures product purity, ruling out side reactions (e.g., dehalogenation) as yield-limiting factors .

What safety and handling protocols are recommended for this compound’s sulfonyl and nitro groups?

Level: Basic
Answer:
Nitro groups pose explosion risks under high heat or friction; store at ≤4°C in inert atmospheres. Sulfonyl derivatives require PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure. Spills should be neutralized with 10% NaHCO₃ and absorbed in vermiculite. For inhalation exposure, immediate removal to fresh air and medical consultation are critical, as outlined in GHS-compliant SDS protocols .

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